Tetrabutylammonium Bromide

Catalog No.
S582154
CAS No.
1643-19-2
M.F
C16H36N.Br
C16H36BrN
M. Wt
322.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium Bromide

CAS Number

1643-19-2

Product Name

Tetrabutylammonium Bromide

IUPAC Name

tetrabutylazanium bromide

Molecular Formula

C16H36N.Br
C16H36BrN

Molecular Weight

322.37 g/mol

InChI

InChI=1S/C16H36N.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

JRMUNVKIHCOMHV-UHFFFAOYSA-M

SMILES

Array

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Br-]

The exact mass of the compound Tetrabutylammonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of tetrabutylammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Tetrabutylammonium Bromide (CAS: 1643-19-2), often abbreviated as TBAB, is a quaternary ammonium salt widely utilized as a phase-transfer catalyst (PTC), supporting electrolyte in non-aqueous electrochemistry, and a precursor for ionic liquids.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDWP-vd38fdtO1TjRxXYwkYOejqX6NKopH8vFoanl80dlOhMMc2FsbTfIw24iFFwrgfNQyWBEWq6X-DBRzxdjWZqgtw-zBSflFA9YC_x5cZjUuF27mOd1smli7rMY-4gzHfZ5PMYCWjE9iFA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdpYy7f9AAU4j4sNXCMayEex3SSdv8JKGlafJT5r3kU7pRacabY56ZdhiHCoIez1Ln3AX1953klNa9dJuTAXP1GSBA3ehp48YO7NGMkFDBDE81sLnrE4uEmGE4wPs6Rh70V352QtuV4PRUNVfo39jmoQU4ByUEtNvBRsQ9dr-nkKmt)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0RmI0DNGgSivDVlEhnUEExTajiFaYvpE3q0R-iaC9bxyF_hB9x5IBDHSOl7OEa_Go8W1fuYFjv0YFufORTQ0zB4dAxpchwLQ8vUfuTZRdvSO9wDMUdY15vkd7pY-x279FLOyyBytjR4ACSELUmCkE6N20NA%3D%3D)] Its symmetrical tetrabutylammonium cation provides significant lipophilicity, enabling the transport of anions from an aqueous phase or solid surface into an organic medium where reactions can proceed efficiently.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHn0GcF4lFdRQRz2VzhB_SBb8UxnWkSjshUXreIjX9D1WbkYx5s_AQTr9KhDCx5_AM2zKrV1GeWKdyU6o9NYUnrkLkj1i5p_Gmhk6nWkjmlYk9rULaRXV-EwEoNfPbFekr8rdr3RSOko5lHrHvB1RkkstqxHmZi0jpFFx1b9q0fVhJNuJoqIDk19j_8MtLf4Tf97N-lIdbPR7WXaUwShT50h-_goeqQ8j29FgrgzsmRsXR7Lk_l5Zp5XDnNk2EMJv04)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjhs8AdN5DwS3nmT4rU4KwRwCVc55u5LoKiep2V7W4A2V4Fh7KUTpObBvat3n0IOjcUVBJn9DXPGcmmSa9C5oEZEfLagDZJf-pMdGOe77MqLnbqfRoUJFWxQbXBv4%3D)] This fundamental property, combined with its good solubility in many organic solvents and thermal stability, makes it a benchmark material in various industrial and laboratory processes, including polymer synthesis and the preparation of pharmaceutical intermediates.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0RmI0DNGgSivDVlEhnUEExTajiFaYvpE3q0R-iaC9bxyF_hB9x5IBDHSOl7OEa_Go8W1fuYFjv0YFufORTQ0zB4dAxpchwLQ8vUfuTZRdvSO9wDMUdY15vkd7pY-x279FLOyyBytjR4ACSELUmCkE6N20NA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYpPUiiuG4cj8TnAevojHfRonASR-BOk5g4cIg3K1yPpg3YPJk2R6OLjNG5i4BaLTcB201dDNNU0etoLnvUyJHpbEuyWmOdV4aAhmnF0rksF3LqubsPPkkefM3EqrUoqor_0N06QB4A1xKbMpEdm3lDyPRn4-VAraIYUFtpk-cXt9_54eXAXCUuBCbuoOjE6ZkikhsJ-xi4YHSzAhXJ7pFERciebGuYvJgbZF2XJ2DWJcmmoDX738%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuTlwwKqqeiLgmmLG1mv3bdzW7qXNs6LgtQIUa3iPGQNhxkeCLc206NvuecQtbfwb3IgC4Tct2RjfC4tMazzXOhGFCp80utZmR_jeZymE7bzYYVd2Av_SFrVKOZTr9t9v5A3DSe_p6ggBP4kzJLb5Dl74tWxk8WgQZraGc4FFrT_eqTuU2FTfHCP7MaYhtexgbCTQfstPVANPyK8ljXFrHJs8LNtmzkg%3D%3D)]

Substituting Tetrabutylammonium Bromide (TBAB) with other quaternary ammonium salts based on nominal class similarity can lead to significant process failures and yield losses. The choice of halide (e.g., chloride vs. bromide), the length of the alkyl chains (e.g., butyl vs. ethyl), and the overall cation structure (e.g., symmetric vs. asymmetric) directly impact critical performance metrics. For instance, in phase-transfer catalyzed reactions, TBAB often demonstrates higher catalytic activity compared to analogs like Benzyltriethylammonium Chloride (BTEAC) or Cetyltrimethylammonium Bromide (CTAB), a difference attributed to its optimized lipophilicity for specific biphasic systems.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyMBQXF92Kw3oCrrYX-qc_vy5add4r0qeqJwhs09tZ02Wd-dtuQeCHLdAUzBGMD4M34U-xNIN19a4dP6_c2LVmfNgihR7cXj4WzYN_6rjU-EU2pvmQgsZvbz0dGZvgUpI2-r-gYR75sRcWBWMY0KUoWKVlfNTDT8H65A%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8cVtt5_ek54FPR2wXO_lFMJDtXBu5-wR1o-cXFm4XQqb1_rTvOD3z561W9OHXdVj4kSHf-P0ZeM6FZwVTvlQ9MGca3QoLhzpmAdWjdbIuGM46fpfCxPX5HUR4bQTxmwq5UC6fkoi77n5Sw5tSycf1QaoQxZ1sYJO2LGI%3D)] Furthermore, thermal stability and electrochemical windows are highly dependent on the specific salt composition, making arbitrary substitution a risk for both process integrity and the reproducibility of electrochemical measurements.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)]

Superior Catalytic Yield in Hantzsch 1,4-Dihydropyridine Synthesis

In a comparative study of phase-transfer catalysts for the aqueous synthesis of 1,4-dihydropyridines, Tetrabutylammonium Bromide (TBAB) demonstrated superior catalytic performance. Using a 10 mol% catalyst loading, TBAB yielded 84% of the desired product.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)] Under identical conditions, Benzyltriethylammonium Chloride (BTEAC) and Cetyltrimethylammonium Bromide (CTAB) were significantly less effective, providing yields of 75% and 62%, respectively.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-7XmUxXTQkaGhsVdqNbLBlYnBuPH3oXJre006kjHMRYUdM-1T43W8OqKJYSQya4ELvZeGJV1jcPPwI7KYshZ1wVX5kK4ZUGrrnOmCscz3U1ESnd7nGOni3KwVdulPVHkrlYocLUnk-qKZUgYrmY3FavmLpA8Dwfw9Ur2P5tzb7dRsgK7tV3N3J8Jdj1g2tZk22cxNeszdkPXR_EwJaxuXh19TsbV2NViySi0tng%3D%3D)]

Evidence DimensionProduct Yield (%)
Target Compound Data84% with TBAB
Comparator Or Baseline75% with BTEAC, 62% with CTAB
Quantified Difference12% higher yield than BTEAC; 35% higher yield than CTAB
ConditionsHantzsch synthesis of 1,4-dihydropyridines (benzaldehyde, ethyl acetoacetate, ammonium acetate) in water at 60°C with 10 mol% catalyst.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFyMBQXF92Kw3oCrrYX-qc_vy5add4r0qeqJwhs09tZ02Wd-dtuQeCHLdAUzBGMD4M34U-xNIN19a4dP6_c2LVmfNgihR7cXj4WzYN_6rjU-EU2pvmQgsZvbz0dGZvgUpI2-r-gYR75sRcWBWMY0KUoWKVlfNTDT8H65A%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)]

For process chemists and manufacturers, selecting TBAB can directly translate to higher production yields and better process economy compared to other common phase-transfer catalysts.

Enhanced Thermal Stability Compared to Other Tetrabutylammonium Halides

Thermogravimetric analysis (TGA) shows that the thermal stability of tetrabutylammonium (TBA) salts is significantly influenced by the counter-anion. Tetrabutylammonium Bromide (TBAB) exhibits a higher onset decomposition temperature (~285 °C) compared to its chloride analog, Tetrabutylammonium Chloride (TBAC), which begins to decompose at approximately 250 °C.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)] This indicates a wider safe operating temperature window for processes utilizing TBAB.

Evidence DimensionOnset Decomposition Temperature (°C)
Target Compound Data~285 °C (TBAB)
Comparator Or Baseline~250 °C (TBAC)
Quantified Difference~35 °C higher thermal stability than TBAC
ConditionsThermogravimetric analysis (TGA) under a nitrogen atmosphere. Data compiled from literature.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)]

This provides a critical process safety and stability advantage, allowing for higher reaction temperatures without degradation, which is crucial for developing robust and scalable synthetic routes.

Precursor Suitability: Enabling High-Quality Perovskite Films for Solar Cells

In the fabrication of inorganic perovskite solar cells, the addition of TBAB to the CsPbI2.4Br0.6 precursor solution acts as a critical additive for controlling film quality. Films grown with TBAB show high crystallinity, large grain size, and low trap density.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ecK_lZrKBNVWZpD2JTPAmQPKZLtiQAhFt1nNq0E9wEzjDaHqr40_jlZakxF5mK88NRWHxZs_VKXaGTNchaZ9Bb7SfZQ2K4DbMwDLaMyDnAASFfMXwoycmMMmDIvaoFuAnbA6x5sPA8OUfEphPO3LHOhQDOiSG8EEAWo%3D)] This contrasts with films made without the additive or with other halides that may not provide the same crystallization control. For instance, while Tetrabutylammonium Iodide (TBAI) is also used, TBAB has been shown to yield devices with superior long-term stability, retaining over 90% of initial efficiency after 40 days compared to 85% for TBAI-modified devices.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhgHPrtf46aKYjn5GLVJwchghn-nILfYLZXQWbfyqUAiM-0KvX7zrCRD6yI8eebPCtotmCnpMqkNgIYALCPKDjinAgWSRl_PVIbUn0LmXGFengNh0K489i9MGfAXSvmME3GC41Zoz1Mcqqr-0YwOKEK8qn6Co6Y8ZnYHpg5Tn1wTvRwsQyDN59ijlIoco9Gv2uigTe6gM6ryVKALdsYY-FxXYguMKXcIM41XIZq45jEFlpETyXfRVYi1EWThB-6eCyIgy_B7tzK3YPAGx4IOqPSg%3D%3D)]

Evidence DimensionDevice Efficiency Retention after 40 days
Target Compound Data>90% (TBAB-modified)
Comparator Or Baseline>85% (TBAI-modified)
Quantified DifferenceImproved long-term stability over TBAI-modified equivalent
ConditionsCarbon-based perovskite solar cells stored at 30%-40% relative humidity.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhgHPrtf46aKYjn5GLVJwchghn-nILfYLZXQWbfyqUAiM-0KvX7zrCRD6yI8eebPCtotmCnpMqkNgIYALCPKDjinAgWSRl_PVIbUn0LmXGFengNh0K489i9MGfAXSvmME3GC41Zoz1Mcqqr-0YwOKEK8qn6Co6Y8ZnYHpg5Tn1wTvRwsQyDN59ijlIoco9Gv2uigTe6gM6ryVKALdsYY-FxXYguMKXcIM41XIZq45jEFlpETyXfRVYi1EWThB-6eCyIgy_B7tzK3YPAGx4IOqPSg%3D%3D)]

For researchers in photovoltaics and optoelectronics, procuring TBAB specifically enables the synthesis of higher-quality, more stable perovskite films, which is essential for achieving high-performance and durable devices.

High-Yield Phase-Transfer Catalysis in Biphasic Systems

TBAB is the indicated choice for biphasic (e.g., water-organic) nucleophilic substitution, alkylation, or condensation reactions where maximizing yield is a primary objective. Its demonstrated superiority over catalysts like CTAB and BTEAC in reactions such as the Hantzsch synthesis makes it a reliable component for producing heterocyclic compounds used in pharmaceutical development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDWP-vd38fdtO1TjRxXYwkYOejqX6NKopH8vFoanl80dlOhMMc2FsbTfIw24iFFwrgfNQyWBEWq6X-DBRzxdjWZqgtw-zBSflFA9YC_x5cZjUuF27mOd1smli7rMY-4gzHfZ5PMYCWjE9iFA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8ZxTwC3zI4M5Dur-mo8-S_oDPQYACV4tJxxXow8_4Y7Nx-PRs4c6QPSs6NQzyaWOEFwOQCFrDnWMV2HERsWZIlFQQlvPvPYUIl6ozHY33zK8nAKkLH4Vfz2NkpZKdB7-nhRRXALgs4gUpbR7dKNwW7tJZTEN0ir58O8TDprqeziiyKxN0EjPrcntGHAA1qeQZrQOU1J035C0nlHziPOjJ6YyVw5Nk2wRNh87jioa-Bxba7v-SxO1TcBARd8k%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-7XmUxXTQkaGhsVdqNbLBlYnBuPH3oXJre006kjHMRYUdM-1T43W8OqKJYSQya4ELvZeGJV1jcPPwI7KYshZ1wVX5kK4ZUGrrnOmCscz3U1ESnd7nGOni3KwVdulPVHkrlYocLUnk-qKZUgYrmY3FavmLpA8Dwfw9Ur2P5tzb7dRsgK7tV3N3J8Jdj1g2tZk22cxNeszdkPXR_EwJaxuXh19TsbV2NViySi0tng%3D%3D)]

Formulation of Thermally Robust Ionic Liquids and Polymer Curing

For applications requiring processing temperatures above 250 °C, such as in the formulation of specialty ionic liquids or as a curing accelerator in epoxy resins and powder coatings, TBAB's higher thermal stability compared to TBAC provides a crucial safety and performance margin.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuTlwwKqqeiLgmmLG1mv3bdzW7qXNs6LgtQIUa3iPGQNhxkeCLc206NvuecQtbfwb3IgC4Tct2RjfC4tMazzXOhGFCp80utZmR_jeZymE7bzYYVd2Av_SFrVKOZTr9t9v5A3DSe_p6ggBP4kzJLb5Dl74tWxk8WgQZraGc4FFrT_eqTuU2FTfHCP7MaYhtexgbCTQfstPVANPyK8ljXFrHJs8LNtmzkg%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bl1vftA-DeERRSqvMqUHBp_2PPvtD7zIY1W8bOLvPil9xvsB4pHsf2dlML-ylGQR-V4_W9-qPunPJlvBFRcYiGWRUButGQYW6o92wR-zuWMEFXEdE0S8sP9bV63eC2dbeGrefzzEWHaLyVwkr8XIo6kRuW6x4pY7YnBB6NGPR6L6EIiUmLZHa8zqSuymNxr_IbNk3797VAGR7rITPiv9-FLjbsIUboGuiMU%3D)]

Additive Manufacturing of High-Stability Perovskite Optoelectronics

In the fabrication of high-performance perovskite solar cells and LEDs, TBAB serves as a critical process additive. Its demonstrated ability to improve film quality, enhance crystallinity, and increase the long-term stability of devices makes it a necessary precursor material for achieving reproducible, high-efficiency results.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5ecK_lZrKBNVWZpD2JTPAmQPKZLtiQAhFt1nNq0E9wEzjDaHqr40_jlZakxF5mK88NRWHxZs_VKXaGTNchaZ9Bb7SfZQ2K4DbMwDLaMyDnAASFfMXwoycmMMmDIvaoFuAnbA6x5sPA8OUfEphPO3LHOhQDOiSG8EEAWo%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhgHPrtf46aKYjn5GLVJwchghn-nILfYLZXQWbfyqUAiM-0KvX7zrCRD6yI8eebPCtotmCnpMqkNgIYALCPKDjinAgWSRl_PVIbUn0LmXGFengNh0K489i9MGfAXSvmME3GC41Zoz1Mcqqr-0YwOKEK8qn6Co6Y8ZnYHpg5Tn1wTvRwsQyDN59ijlIoco9Gv2uigTe6gM6ryVKALdsYY-FxXYguMKXcIM41XIZq45jEFlpETyXfRVYi1EWThB-6eCyIgy_B7tzK3YPAGx4IOqPSg%3D%3D)]

Supporting Electrolyte in Non-Aqueous Electrochemistry

As a supporting electrolyte, TBAB provides good solubility and a stable electrochemical window for studies in various organic solvents.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdpYy7f9AAU4j4sNXCMayEex3SSdv8JKGlafJT5r3kU7pRacabY56ZdhiHCoIez1Ln3AX1953klNa9dJuTAXP1GSBA3ehp48YO7NGMkFDBDE81sLnrE4uEmGE4wPs6Rh70V352QtuV4PRUNVfo39jmoQU4ByUEtNvBRsQ9dr-nkKmt)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkv-AlSjYcuJfQgHJNR21A4lBl2Nro2roFX6Td44_gKAtia_tk19Kum4y7Lb350EXI64flDPcuqmr9FSZMDzo2HuRR70LANNUciL9QtsmkLUcpYpF3yoYTYK5v_RmAX_Z8)] It is particularly suitable for cyclic voltammetry and other electrochemical techniques where a reliable, inert electrolyte is needed to study redox processes of organic and organometallic compounds.

Physical Description

Liquid; Dry Powder
Hygroscopic solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

321.20311 Da

Monoisotopic Mass

321.20311 Da

Heavy Atom Count

18

UNII

VJZ168I98R

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 622 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 70 of 622 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 552 of 622 companies with hazard statement code(s):;
H302 (29.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (60.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1643-19-2

Wikipedia

Tetrabutylammonium_bromide

Use Classification

Cosmetics -> Antimicrobial; Antistatic

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Rubber Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Adhesive Manufacturing
Organic Fiber Manufacturing
1-Butanaminium, N,N,N-tributyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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